![molecular formula C8H10N4 B024987 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-79-4](/img/structure/B24987.png)
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine, also known as TMTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. TMTP is a pyrazine derivative that contains a triazole ring, which makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of other enzymes, such as xanthine oxidase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory activity, which may be beneficial for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its versatility as a scaffold for the synthesis of new compounds. Its triazole ring allows for the introduction of a variety of functional groups, which can be used to modify its biological activity. However, one limitation of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine. One area of focus is the synthesis of new compounds based on the 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold, with the goal of identifying novel antimicrobial, anti-inflammatory, and neuroprotective agents. Another area of focus is the elucidation of the mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, which could lead to a better understanding of their biological activity. Finally, there is a need for further studies on the pharmacokinetics and toxicity of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, in order to determine their potential as therapeutic agents.
Synthesemethoden
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through a multistep process that involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The resulting intermediate is then treated with trimethylorthoformate and hydrochloric acid to yield 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine.
Wissenschaftliche Forschungsanwendungen
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in drug development. It has been shown to have antibacterial, antifungal, and antiviral activity, making it a promising scaffold for the synthesis of new antimicrobial agents. Additionally, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19848-79-4 |
|---|---|
Produktname |
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
Molekularformel |
C8H10N4 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3,5,8-trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-4-9-6(2)8-11-10-7(3)12(5)8/h4H,1-3H3 |
InChI-Schlüssel |
ULDJCCFAPSOGGD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)C)C |
Kanonische SMILES |
CC1=CN=C(C2=NN=C(N12)C)C |
Synonyme |
3,5,8-Trimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



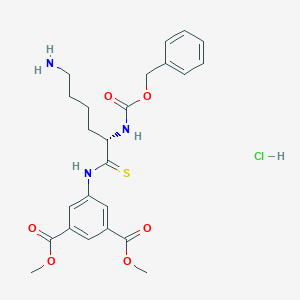
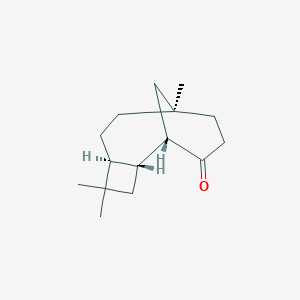
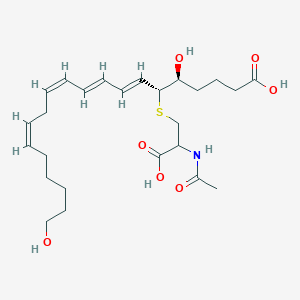
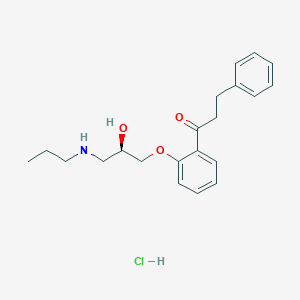
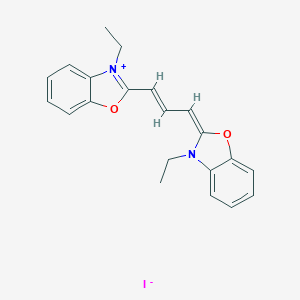
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
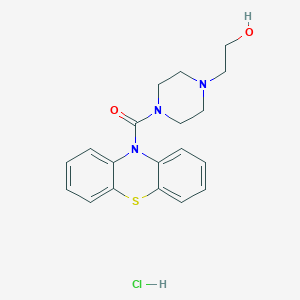

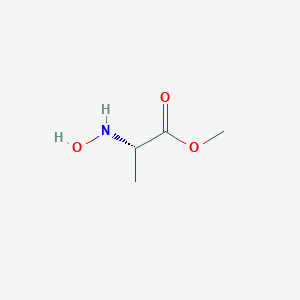
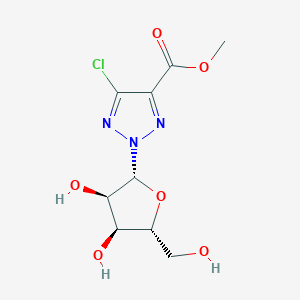
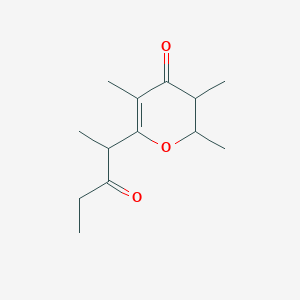
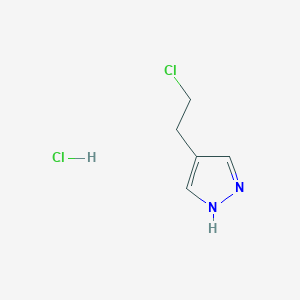
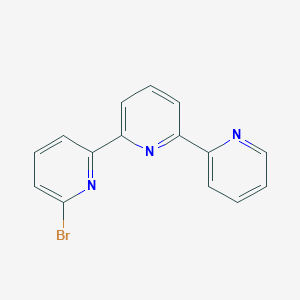
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)